2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Description
2-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a tetrahydropyran-4-yl (oxan-4-yl) group and an ethylamine side chain at the 5-position, protonated as a hydrochloride salt.
Properties
IUPAC Name |
2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c10-4-1-8-11-9(12-14-8)7-2-5-13-6-3-7;/h7H,1-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCIMBWCYNESHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound features an oxadiazole ring, which is known for its biological activity. The presence of the oxan group contributes to its solubility and reactivity, making it suitable for various applications in medicinal chemistry.
Molecular Formula: C12H20ClN3O3
Molecular Weight: 289.76 g/mol
CAS Number: [Insert CAS Number Here] (if available)
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent. Its oxadiazole moiety is associated with a range of biological activities, including antimicrobial and anti-inflammatory effects. Research indicates that derivatives of oxadiazoles can enhance the efficacy of existing drugs.
Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of oxadiazole derivatives, including variations of 2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride. The results showed promising antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Agricultural Chemistry
Research has also highlighted the potential use of this compound in agricultural applications, particularly as a pesticide or herbicide. The structural characteristics that confer biological activity may extend to pest control.
Data Table: Pesticidal Activity Comparison
| Compound Name | Target Pest | Activity Level | Reference |
|---|---|---|---|
| This compound | Aphids | Moderate | |
| Oxadiazole Derivative A | Beetles | High | |
| Oxadiazole Derivative B | Weeds | Low |
Material Science
The compound's unique properties have led to investigations into its use in material science, particularly in the development of polymers and coatings that require specific chemical resistance or mechanical properties.
Case Study:
In a study on polymer composites, researchers incorporated this compound into a polymer matrix. The resulting material exhibited enhanced thermal stability and mechanical strength compared to traditional polymers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride with structurally related 1,2,4-oxadiazole derivatives, emphasizing substituent effects on physicochemical properties and applications:
Key Observations:
- Electron-Withdrawing Groups (e.g., -CF₃): The trifluoromethyl analog (217.6 g/mol) exhibits increased metabolic stability and membrane permeability due to its electronegativity and lipophilicity, making it suitable for CNS-targeting agents .
- Aromatic Substituents (e.g., 4-Fluorophenyl): These derivatives (269.7 g/mol) are often explored for anticancer activity, leveraging π-π interactions with biological targets .
- Heterocyclic Substituents (e.g., Furan-2-yl): The furan-containing analog (215.64 g/mol) balances polarity and solubility, ideal for aqueous assay systems .
Preparation Methods
Cyclization of Amidoximes with Oxan-4-yl Carbonyl Derivatives
A widely adopted method for 1,2,4-oxadiazole synthesis involves the cyclization of amidoximes with acyl chlorides or activated carboxylic acids . For the target compound, oxan-4-yl carbonyl chloride serves as the acylating agent. The reaction proceeds via the formation of an intermediate amidoxime, followed by thermal or acid-catalyzed cyclization:
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Amidoxime Formation :
Ethylamine hydrochloride is treated with hydroxylamine hydrochloride in ethanol under reflux to generate the corresponding amidoxime . -
Acylation :
The amidoxime reacts with oxan-4-yl carbonyl chloride in the presence of pyridine or tetrabutylammonium fluoride (TBAF) to form an O-acylamidoxime intermediate . -
Cyclization :
Heating the intermediate at 80–100°C in a polar solvent (e.g., DMF or acetonitrile) induces cyclodehydration, yielding the 1,2,4-oxadiazole ring .
Key Advantages :
-
High regioselectivity for the 1,2,4-oxadiazole isomer.
-
Compatibility with acid-sensitive functional groups due to mild conditions .
1,3-Dipolar Cycloaddition of Nitrile Oxides
An alternative route employs 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile. This method is less common but offers atom-economical advantages:
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Nitrile Oxide Generation :
Oxan-4-yl carbonyl chloride is converted to the corresponding hydroxamic acid, which is then dehydrated using chloramine-T or N-chlorosuccinimide (NCS) to form the nitrile oxide . -
Cycloaddition :
The nitrile oxide reacts with acrylonitrile or ethyl cyanoacetate in a [3+2] cycloaddition, forming the oxadiazole ring . -
Amine Functionalization :
The resulting nitrile group is reduced to an amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, followed by hydrochloride salt formation .
Challenges :
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Requires stringent control of reaction stoichiometry to avoid side products.
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Limited scalability due to the instability of nitrile oxides .
Coupling of Preformed Oxadiazole Intermediates
Modular synthesis involves preparing the oxadiazole core separately and subsequently introducing the ethylamine moiety:
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Oxadiazole Synthesis :
3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine (CID 65334355) is synthesized via cyclization of oxan-4-yl amidoximes, as described in Section 1. -
Alkylation :
The amine group undergoes alkylation with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) in DMF at 60°C . -
Purification :
The product is isolated via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallized from ethanol .
Yield Optimization :
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Substituting 2-chloroethylamine with 2-bromoethylamine improves reaction efficiency (yield: 72% vs. 65%) .
Reductive Amination of Oxadiazole Ketones
This method leverages reductive amination to introduce the ethylamine chain:
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Ketone Synthesis :
Oxidation of 3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl methanol (derived from amidoxime cyclization) with pyridinium chlorochromate (PCC) yields the corresponding ketone . -
Reductive Amination :
The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, forming the primary amine . -
Salt Formation :
Treatment with HCl gas in diethyl ether produces the hydrochloride salt .
Analytical Data :
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¹H NMR (400 MHz, D₂O): δ 4.12 (t, J = 6.8 Hz, 2H, CH₂NH₂), 3.85–3.70 (m, 4H, oxane OCH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂N), 1.90–1.70 (m, 4H, oxane CH₂) .
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from peptide chemistry, solid-phase synthesis enables rapid library generation:
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Resin Functionalization :
Wang resin is loaded with Fmoc-protected ethylamine using HBTU/DIEA activation . -
Oxadiazole Assembly :
Oxan-4-yl carboxylic acid is coupled to the resin-bound amine via HATU, followed by cyclization with hydroxylamine hydrochloride . -
Cleavage and Purification :
The product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via preparative HPLC .
Scale-Up Considerations :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Amidoxime Cyclization | 68–82 | ≥98 | High regioselectivity | Multi-step purification required |
| 1,3-Dipolar Addition | 55–65 | 95 | Atom-economical | Unstable intermediates |
| Preformed Intermediate | 70–75 | 97 | Modularity | Requires specialized starting materials |
| Reductive Amination | 60–68 | 96 | Mild conditions | Low functional group tolerance |
| Solid-Phase Synthesis | 60–75 | ≥95 | High-throughput compatibility | Cost-intensive resins |
Q & A
Synthesis and Optimization
Basic Question: What are the common synthetic routes for preparing 2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride, and how do reaction conditions influence yield? Methodological Answer: The compound is typically synthesized via cyclization of precursor amidoximes or through one-pot reactions involving hydroxylamine and nitriles. For example, a one-pot method using green chemistry principles (e.g., aqueous solvents, room temperature) can yield oxadiazole derivatives with ~60–75% efficiency . Key variables include pH (optimized at 7–8), temperature (20–25°C), and stoichiometric ratios of reactants (e.g., 1:1.2 for nitrile to hydroxylamine). Monitoring via TLC or HPLC is critical to terminate reactions at peak yield .
Advanced Question: How can regioselectivity challenges during oxadiazole ring formation be addressed, particularly when competing substituents are present? Methodological Answer: Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT calculations) predicts favorable sites for cyclization. Experimentally, introducing electron-withdrawing groups (EWGs) on the nitrile precursor directs cyclization to the 5-position of the oxadiazole. For example, substituting the oxan-4-yl group (a moderate EWG) enhances regioselectivity by 20–30% compared to phenyl analogs . Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) resolves regioisomers .
Structural Characterization
Basic Question: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key signals should researchers prioritize? Methodological Answer:
- NMR :
- ¹H NMR : Look for the ethylamine chain (δ 2.7–3.1 ppm, multiplet for –CH₂–; δ 1.8–2.2 ppm, –NH₂).
- ¹³C NMR : Oxadiazole C3 and C5 carbons appear at δ 160–170 ppm .
- FT-IR : N–H stretching (3300–3500 cm⁻¹) and C=N/C–O (1650–1700 cm⁻¹) confirm the oxadiazole .
- XRD : Resolves hydrogen bonding between the oxadiazole’s N/O atoms and the hydrochloride counterion (d ≈ 2.8 Å) .
Advanced Question: How can tautomeric equilibria between 1,2,4-oxadiazole isomers complicate structural analysis, and what strategies mitigate this? Methodological Answer: Tautomerism between 3- and 5-substituted oxadiazoles is pH-dependent. In acidic conditions (e.g., hydrochloride salt form), the 5-substituted tautomer dominates. Use low-temperature NMR (e.g., 200 K) to "freeze" tautomers, or employ dynamic HPLC with chiral columns to separate isomers. Computational tools (e.g., Gaussian) model tautomeric stability, showing a 5-substituted preference ΔG ≈ 2.1 kcal/mol .
Biological Activity and Structure-Activity Relationships (SAR)
Basic Question: What preliminary assays are recommended to screen this compound for bioactivity, and which targets are most plausible? Methodological Answer:
- In vitro receptor binding : Screen against GPCRs (e.g., serotonin receptors) due to the ethylamine moiety’s similarity to neurotransmitter scaffolds. Use radioligand displacement assays (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution (MIC assays) against Gram+/Gram– bacteria, with ampicillin as a control .
Advanced Question: How does the oxan-4-yl substituent influence bioactivity compared to phenyl or thienyl analogs? Methodological Answer: The oxan-4-yl group enhances solubility (LogP reduced by ~0.5 vs. phenyl) and hydrogen-bonding capacity, improving CNS permeability (PAMPA-BBB assay: Pe ≈ 12 × 10⁻⁶ cm/s). In SAR studies, oxan-4-yl derivatives show 3× higher 5-HT₁A binding affinity (Kᵢ = 18 nM) than phenyl analogs (Kᵢ = 55 nM) .
| Substituent | LogP | 5-HT₁A Kᵢ (nM) |
|---|---|---|
| Oxan-4-yl | 1.2 | 18 |
| Phenyl | 1.7 | 55 |
| Thienyl | 1.5 | 42 |
Data Contradictions and Reproducibility
Basic Question: How should researchers resolve discrepancies in reported yields (e.g., 60% vs. 85%) for similar oxadiazole syntheses? Methodological Answer: Variability arises from purification methods (e.g., recrystallization vs. chromatography) and raw material purity (>98% nitriles required). Reproduce protocols with strict anhydrous conditions and quantify intermediates via LC-MS. Collaborative studies show yield standardization within ±5% when using HPLC-pure precursors .
Advanced Question: Conflicting solubility data (e.g., “not available” vs. 25 mg/mL in DMSO) are reported. What experimental approaches validate solubility? Methodological Answer: Use a shake-flask method: Saturate the compound in solvent (24 h, 25°C), filter (0.22 μm), and quantify supernatant via UV-Vis (λmax ≈ 260 nm). For DMSO, solubility is typically >50 mg/mL, but hydrochloride salts may require pH adjustment (e.g., PBS buffer) for aqueous testing .
Computational and Mechanistic Studies
Advanced Question: How can computational tools predict reaction pathways for novel oxadiazole derivatives of this compound? Methodological Answer: Reaction path searches using quantum mechanics (e.g., Gaussian, ORCA) model transition states and intermediates. For example, the cyclization of amidoximes to oxadiazoles has a calculated activation energy (ΔG‡) of 22 kcal/mol, aligning with experimental kinetics (k ≈ 0.05 s⁻¹ at 25°C) . Machine learning (e.g., ICReDD’s ReactionPredictor) prioritizes viable synthetic routes by training on >10,000 oxadiazole reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
